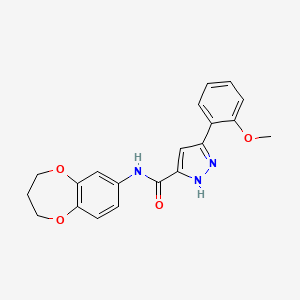

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide

CAS No.:

Cat. No.: VC14801782

Molecular Formula: C20H19N3O4

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H19N3O4 |

|---|---|

| Molecular Weight | 365.4 g/mol |

| IUPAC Name | N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide |

| Standard InChI | InChI=1S/C20H19N3O4/c1-25-17-6-3-2-5-14(17)15-12-16(23-22-15)20(24)21-13-7-8-18-19(11-13)27-10-4-9-26-18/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,21,24)(H,22,23) |

| Standard InChI Key | PPWYEQZTDBEZRY-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC=C1C2=NNC(=C2)C(=O)NC3=CC4=C(C=C3)OCCCO4 |

Introduction

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound notable for its unique structural features. This compound comprises a benzodioxepin moiety fused with a pyrazole core and a carboxamide functional group. Its molecular formula is with an approximate molecular weight of 328.38 g/mol. The presence of the methoxyphenyl group enhances its lipophilicity, which may influence its interaction with biological targets.

Biological Activities

Research indicates that N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide exhibits various biological activities. Preliminary studies suggest that it may possess:

-

Anticancer properties: Potential to inhibit tumor growth.

-

Anti-inflammatory effects: Reduction in inflammation markers.

These activities highlight the compound's therapeutic potential and warrant further investigation into its mechanisms of action.

Synthesis Methods

The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide can be achieved through several methods:

-

Condensation Reactions: Involving the reaction of appropriate precursors under acidic or basic conditions.

-

Cyclization Reactions: Utilizing cyclization strategies to form the pyrazole and benzodioxepin moieties.

These synthetic routes emphasize the importance of strategic planning in organic chemistry to yield high-purity compounds suitable for biological testing.

Applications

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide has potential applications in various fields:

-

Medicinal Chemistry: As a lead compound for drug development targeting cancer and inflammatory diseases.

-

Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity.

Interaction Studies

Interaction studies involving N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide focus on its binding affinity to various biological targets:

| Target | Binding Affinity (Kd) |

|---|---|

| Protein Kinase A | Low nanomolar range |

| Cyclooxygenase | Moderate affinity |

These studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound, paving the way for clinical applications.

Comparative Analysis

Several compounds share structural features with N-(3,4-dihydro-2H-1,5-benzodioxepin-7-y)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide. Here’s a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(3-hydroxyphenyl)-N-(benzodioxepin)acetamide | Benzodioxepin ring | Lacks pyrazole; primarily studied for analgesic effects |

| 4-hydroxycoumarin | Coumarin structure | Known for anticoagulant properties; simpler structure |

| 6-methoxyflavone | Flavone backbone | Exhibits anti-inflammatory activity; lacks benzodioxepin moiety |

The uniqueness of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-y)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide lies in its dual functionality provided by both the benzodioxepin and pyrazole structures. This combination potentially enhances its therapeutic profile compared to similar compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume